3-(3,4-Dimethoxyphenyl)-2-nitroprop-2-en-1-ol
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-nitroprop-2-en-1-ol is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a propene chain, which is further substituted with a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-nitroprop-2-en-1-ol typically involves the nitration of 3,4-dimethoxybenzaldehyde followed by a Henry reaction (nitroaldol reaction). The general steps are as follows:
Nitration: 3,4-Dimethoxybenzaldehyde is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group.
Henry Reaction: The nitrated product is then subjected to a Henry reaction with nitromethane (CH3NO2) in the presence of a base such as sodium hydroxide (NaOH) to form the nitroalkene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-nitroprop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(3,4-Dimethoxyphenyl)-2-nitroprop-2-en-1-one.
Reduction: Formation of 3-(3,4-Dimethoxyphenyl)-2-aminoprop-2-en-1-ol.
Substitution: Formation of various substituted nitroalkenes depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-nitroprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-nitroprop-2-en-1-ol involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with a similar aromatic structure but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another related compound with a nitrile group instead of a nitro group.
3,4-Dimethoxyphenylpropionic acid: A compound with a carboxylic acid group.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-nitroprop-2-en-1-ol is unique due to its combination of a nitro group and a hydroxyl group on a propene chain, which imparts distinct reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-nitroprop-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQHKVQVHRONRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(CO)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40841994 |
Source
|
Record name | 3-(3,4-Dimethoxyphenyl)-2-nitroprop-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40841994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915161-59-0 |
Source
|
Record name | 3-(3,4-Dimethoxyphenyl)-2-nitroprop-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40841994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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